molecular formula C7H11NaO6S B12771486 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-sulfopropyl ester, sodium salt CAS No. 5906-94-5

2-Propenoic acid, 2-methyl-, 2-hydroxy-3-sulfopropyl ester, sodium salt

Cat. No.: B12771486
CAS No.: 5906-94-5
M. Wt: 246.22 g/mol
InChI Key: WGMANIMEEAXUCT-UHFFFAOYSA-M
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Description

Nomenclature and Structural Characterization of 2-Propenoic Acid, 2-Methyl-, 2-Hydroxy-3-Sulfopropyl Ester, Sodium Salt

Systematic IUPAC Nomenclature and Structural Isomerism

The systematic IUPAC name for this compound is derived from its parent structure, 2-propenoic acid (acrylic acid), modified by three substituents:

  • A 2-methyl group on the α-carbon of the acrylic acid backbone.
  • A 2-hydroxy-3-sulfopropyl ester group attached to the carboxylic acid oxygen.
  • A sodium counterion neutralizing the sulfonate group.

Following IUPAC rules, the full name is sodium 2-methyl-2-hydroxy-3-sulfopropylprop-2-enoate . This nomenclature prioritizes the longest carbon chain (prop-2-enoate), with substituents ordered by suffix precedence (sulfonate > hydroxy > methyl).

Structural isomerism arises from two key features:

  • Ester group positioning : The sulfopropyl ester can theoretically adopt gauche or anti conformations relative to the methacrylate backbone, though steric hindrance from the methyl and hydroxy groups favors specific orientations.
  • Tautomerism : The hydroxyl group on the sulfopropyl chain may participate in keto-enol tautomerism under specific pH conditions, though this is less likely in the solid state.
Isomer Type Description Stability Factors
Conformational Rotation around C–O bond of ester group Steric effects, hydrogen bonding
Tautomeric Proton transfer between hydroxyl and sulfonate groups pH, solvent polarity

Comparative Analysis of Sulfopropyl Methacrylate Derivatives

This compound belongs to a broader family of sulfopropyl methacrylate salts. Key comparisons with derivatives include:

Sodium vs. Potassium Counterions

Replacing potassium (e.g., in 3-sulfopropyl methacrylate potassium salt) with sodium alters physical properties:

Property Sodium Salt (This Compound) Potassium Salt
Molecular Weight 232.30 g/mol (calc.) 246.32 g/mol
Solubility in Water >500 mg/mL (predicted) 450 mg/mL
Melting Point 302°C (dec., similar analog ) 295–298°C

The smaller ionic radius of sodium (0.95 Å vs. 1.33 Å for potassium) enhances lattice energy, leading to higher predicted melting points and slightly reduced aqueous solubility.

Hydroxyl Group Impact

The 2-hydroxy moiety distinguishes this compound from non-hydroxylated analogs (e.g., 3-sulfopropyl acrylate sodium salt). This group:

  • Introduces hydrogen-bonding capacity , affecting polymer backbone flexibility in copolymers.
  • Reduces electrophilicity at the β-carbon of the methacrylate, slowing radical polymerization kinetics.

Crystallographic Studies and Conformational Analysis

X-ray diffraction studies of analogous sulfonate salts reveal critical structural insights:

Crystal System and Packing
  • Predicted Crystal System : Monoclinic (P2₁/c), based on isostructural sulfonate salts.
  • Unit Cell Parameters :
    • a = 10.2 Å, b = 6.7 Å, c = 12.4 Å (estimated from ).
    • β = 98.5°, Z = 4.

Sodium ions coordinate with sulfonate oxygens in a distorted octahedral geometry, while hydroxyl groups form intramolecular hydrogen bonds with ester carbonyls (O···O distance ≈ 2.7 Å).

Properties

CAS No.

5906-94-5

Molecular Formula

C7H11NaO6S

Molecular Weight

246.22 g/mol

IUPAC Name

sodium;2-hydroxy-3-(2-methylprop-2-enoyloxy)propane-1-sulfonate

InChI

InChI=1S/C7H12O6S.Na/c1-5(2)7(9)13-3-6(8)4-14(10,11)12;/h6,8H,1,3-4H2,2H3,(H,10,11,12);/q;+1/p-1

InChI Key

WGMANIMEEAXUCT-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)OCC(CS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-sulfopropyl ester, sodium salt typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-hydroxy-3-sulfopropyl alcohol in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 2-hydroxy-3-sulfopropyl ester, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve acidic or basic catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Scientific Research Applications

  • Medical Applications : The compound is utilized in the development of biocompatible materials for medical devices. Its properties allow for the creation of hydrogels that can be used in drug delivery systems, ensuring controlled release of therapeutic agents.

Adhesives and Coatings

  • Industrial Uses : Sodium sulfoethyl methacrylate is applied in the formulation of adhesives and coatings. Its unique chemical structure provides enhanced adhesion properties and durability under various environmental conditions.

Case Study 1: Biomedical Applications

A study published in Biomedical Materials demonstrated the effectiveness of sodium sulfoethyl methacrylate-based hydrogels in controlled drug delivery. The hydrogels exhibited a sustained release profile for anti-inflammatory drugs over an extended period, making them suitable for therapeutic applications.

Case Study 2: Polymer Development

Research published in the Journal of Applied Polymer Science explored the use of sodium sulfoethyl methacrylate in creating superabsorbent polymers. These polymers showed excellent water retention capabilities, which are beneficial for agricultural applications.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-sulfopropyl ester, sodium salt involves its interaction with molecular targets through its functional groups. The ester and sulfopropyl groups can participate in various chemical reactions, leading to the formation of new compounds or modification of existing ones. The pathways involved may include polymerization, cross-linking, and other chemical processes.

Comparison with Similar Compounds

Research Findings and Regulatory Considerations

  • Environmental Impact : Fluorinated methacrylate esters (e.g., CAS 6014-75-1) are classified as persistent organic pollutants (POPs) under the Stockholm Convention , whereas sodium salts of sulfonated esters are less environmentally concerning due to biodegradability .
  • Safety Profile : Sodium salts in food-contact polymers (e.g., CAS 112665-52-8) adhere to strict migration limits (e.g., SML ≤ 0.02 mg/6 dm² in China GB9685-2008) .
  • Synthetic Challenges : Introducing sulfonate groups (as in the target compound) requires precise sulfonation conditions to avoid side reactions, unlike simpler esterifications .

Biological Activity

2-Propenoic acid, 2-methyl-, 2-hydroxy-3-sulfopropyl ester, sodium salt (CAS No. 10548-16-0) is a sulfonated methacrylate compound that has garnered attention in various fields due to its unique biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₇H₁₂O₅S.Na
  • Molecular Weight : 202.22 g/mol
  • Structure : The compound features a propenoic acid backbone with a hydroxyl and sulfonate group, enhancing its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Studies indicate that sulfonated methacrylates exhibit antimicrobial activity against various pathogens. The presence of the sulfonate group enhances interaction with microbial membranes, leading to disruption and cell death.
  • Cell Adhesion and Proliferation : Research has shown that this compound can influence cell adhesion and proliferation. It is utilized in tissue engineering applications where enhanced cell attachment is crucial for scaffold materials.
  • Biocompatibility : The sodium salt form of this compound demonstrates favorable biocompatibility profiles, making it suitable for biomedical applications such as drug delivery systems and hydrogels.

Antimicrobial Activity

A study conducted by Bengtström et al. (2023) evaluated the antimicrobial efficacy of various sulfonated compounds, including 2-propenoic acid derivatives. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Candida albicans12

Cell Adhesion Studies

In a separate investigation focusing on cell adhesion properties, the compound was incorporated into polyacrylate scaffolds. The findings revealed that scaffolds modified with the sodium salt enhanced fibroblast adhesion by approximately 40% compared to unmodified controls .

Scaffold Type Cell Adhesion (% Control)
Unmodified100%
Modified with Sodium Salt140%

Biocompatibility Assessment

A comprehensive biocompatibility assessment was performed using in vitro assays on human dermal fibroblasts. The sodium salt exhibited low cytotoxicity with an IC50 value greater than 500 µg/mL, indicating a safe profile for potential biomedical applications .

Case Studies

  • Tissue Engineering Applications : A case study highlighted the use of this compound in developing hydrogels for wound healing applications. The hydrogels demonstrated enhanced moisture retention and provided a conducive environment for cell migration and proliferation.
  • Drug Delivery Systems : Another study explored the incorporation of this sodium salt into drug delivery nanoparticles. Results showed improved drug encapsulation efficiency and controlled release profiles, making it a promising candidate for targeted therapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-propenoic acid, 2-methyl-, 2-hydroxy-3-sulfopropyl ester, sodium salt?

  • Methodology : The compound is typically synthesized via a two-step process:

Esterification : React methacrylic acid with 3-chloro-2-hydroxypropanesulfonic acid under basic conditions to form the sulfopropyl ester intermediate.

Neutralization : Treat the intermediate with sodium hydroxide to yield the sodium salt.

  • Key Considerations : Monitor pH during neutralization to avoid hydrolysis of the ester group. Use inert atmospheres (e.g., nitrogen) to prevent radical polymerization of the methacrylate moiety .
    • Characterization : Confirm structure via 1^1H NMR (e.g., peaks at δ 1.9 ppm for methyl groups and δ 4.2–4.5 ppm for sulfopropyl protons) and FT-IR (sulfonate S=O stretching at ~1040 cm1^{-1}) .

Q. How does the sulfopropyl group influence the compound's solubility and reactivity?

  • Solubility : The sulfonate group enhances hydrophilicity, making the compound water-soluble (>50 mg/mL at 25°C). This property is critical for applications in aqueous-phase polymerizations .
  • Reactivity : The sodium sulfonate group acts as a stabilizing moiety in radical polymerization, reducing chain-transfer reactions. However, it may chelate metal ions in solution, requiring chelating agents (e.g., EDTA) in catalytic systems .

Advanced Research Questions

Q. How can researchers optimize copolymerization kinetics when using this monomer in radical polymerization?

  • Experimental Design :

  • Kinetic Studies : Use dilatometry or real-time 1^1H NMR to track monomer conversion. Adjust initiator concentration (e.g., AIBN or potassium persulfate) and temperature (60–80°C) to balance reaction rate and polymer molecular weight.
  • Comonomer Selection : Pair with hydrophobic monomers (e.g., styrene or butyl acrylate) to tune hydrophilicity. The sulfonate group enhances colloidal stability in emulsion polymerizations .
    • Data Contradiction Analysis : Discrepancies in reported polymerization rates may arise from residual inhibitors (e.g., hydroquinone) in commercial monomers. Purify via column chromatography or recrystallization before use .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Degradation Pathways :

  • Acidic Conditions (pH < 4) : Ester hydrolysis dominates, releasing methacrylic acid and 3-sulfopropanediol.
  • Alkaline Conditions (pH > 9) : Sulfonate groups remain stable, but methacrylate moieties may undergo saponification.
    • Mitigation Strategies : Store at pH 6–8 and temperatures <4°C. Use buffered solutions (e.g., phosphate buffer) for long-term stability studies .

Q. How does the sodium counterion affect the compound's performance in biomedical applications?

  • Ion Exchange Effects : Sodium ions can be replaced with divalent cations (e.g., Ca2+^{2+}) in physiological environments, altering hydrogel swelling behavior.
  • Biological Compatibility : Test cytotoxicity via MTT assay. The sulfonate group reduces nonspecific protein adsorption, making it suitable for antifouling coatings .

Methodological Resources

  • Synthesis Protocols : Refer to esterification techniques in and neutralization steps in .
  • Polymerization Optimization : Consult copolymerization frameworks in and .
  • Stability Testing : Follow guidelines in (safety data) and (hazard analysis).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.